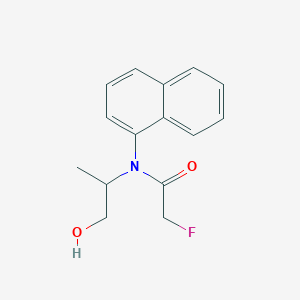
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is a chemical compound with the molecular formula C15H16FNO2 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a naphthyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide typically involves the reaction of 2-fluoroacetamide with 1-naphthylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-Fluoro-N-(2-oxo-1-methylethyl)-N-1-naphthylacetamide.
Reduction: Formation of N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the naphthyl group provides hydrophobic interactions. These combined interactions contribute to the compound’s biological activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-methylbenzamide
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(4-methylphenyl)acetamide
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(3-methoxyprop-1-ynyl)acetamide
Uniqueness
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is unique due to the presence of the naphthyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological targets. This makes it a valuable compound for research in various fields .
Propiedades
Número CAS |
10016-12-3 |
|---|---|
Fórmula molecular |
C15H16FNO2 |
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
2-fluoro-N-(1-hydroxypropan-2-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H16FNO2/c1-11(10-18)17(15(19)9-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,18H,9-10H2,1H3 |
Clave InChI |
LGFOVPIHNNPMNF-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
SMILES canónico |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Sinónimos |
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(1-naphtyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















